

# Posizolid (AZD2563) original research articles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Posizolid |           |  |  |
| Cat. No.:            | B1679054  | Get Quote |  |  |

# Posizolid (AZD2563): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Posizolid** (formerly AZD2563, and later referred to as AZD5847) is a synthetic oxazolidinone antibiotic developed by AstraZeneca. Like other members of the oxazolidinone class, its primary mechanism of action is the inhibition of bacterial protein synthesis, demonstrating potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. Despite promising preclinical and early clinical data, its development was discontinued by AstraZeneca after the completion of Phase I trials. This technical guide provides a comprehensive overview of the original research on **Posizolid**, consolidating its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and available clinical data. Detailed experimental protocols for key assays and visual representations of its mode of action and developmental timeline are also presented.

## **Core Concepts**

**Posizolid** is a member of the oxazolidinone class of antibiotics, which are synthetic compounds characterized by a core 2-oxazolidinone structure. This class of antimicrobials exhibits a unique mechanism of action, targeting an early stage of bacterial protein synthesis.

### **Mechanism of Action**



### Foundational & Exploratory

Check Availability & Pricing

**Posizolid** selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Specifically, it binds to the P site on the 23S ribosomal RNA of the 50S subunit.[1] [2] This binding event prevents the formation of a functional 70S initiation complex, which is an essential step in the bacterial translation process.[1] By blocking the initiation of protein synthesis, **Posizolid** effectively halts bacterial growth. Due to this distinct mechanism, crossresistance with other protein synthesis inhibitors is not expected.





Click to download full resolution via product page

Figure 1: Mechanism of action of Posizolid.



# **Antimicrobial Spectrum and Potency**

**Posizolid** has demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy has been evaluated against a wide range of clinical isolates, including those with resistance to other antibiotic classes.

## **In Vitro Activity**

The in vitro potency of **Posizolid** is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.



| Bacterial<br>Species                                          | Number of Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | MIC Range<br>(mg/L) | Reference |
|---------------------------------------------------------------|--------------------|-----------------|-----------------|---------------------|-----------|
| Staphylococc<br>us aureus<br>(all)                            | 595                | 1               | 1               | 0.25-2              |           |
| Staphylococc<br>us aureus<br>(VISA/hVISA)                     | 134                | 1               | 1               | -                   |           |
| Coagulase-<br>negative<br>staphylococci                       | -                  | 1               | 1               | 0.25-2              |           |
| Enterococcus faecalis                                         | >500               | -               | -               | ≤2                  |           |
| Enterococcus faecium                                          | >500               | -               | -               | ≤2                  |           |
| Streptococcu<br>s<br>pneumoniae<br>(all)                      | 557                | 0.5-1           | 1-2             | -                   |           |
| Streptococcu<br>s<br>pneumoniae<br>(penicillin-<br>resistant) | 250                | 1               | 2               | -                   |           |
| Other<br>Streptococcu<br>s spp.                               | -                  | -               | -               | 0.25-2              | •         |
| Corynebacter ium spp.                                         | 48                 | 0.25            | -               | -                   | -         |
| Listeria spp.                                                 | 27                 | 2               | -               | -                   | -         |



| Micrococcus spp. | 11 | 1   | - | - |
|------------------|----|-----|---|---|
| Bacillus spp.    | 23 | 0.5 | - | - |

VISA: Vancomycin-Intermediate Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus

| Strain Type                      | Number of Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | MIC Range<br>(mg/L) | Reference |
|----------------------------------|--------------------|-----------------|-----------------|---------------------|-----------|
| Drug-<br>susceptible             | -                  | 1               | 1               | 0.125-4             |           |
| Single-drug-<br>resistant        | -                  | 1               | 1               | 0.125-4             |           |
| Multidrug-<br>resistant<br>(MDR) | -                  | 1               | 1               | 0.5-2               |           |
| Extensively drug-resistant (XDR) | -                  | 1               | 1               | 0.5-4               |           |

**Posizolid** has shown excellent activity against Gram-positive cocci, with MICs generally in the range of 0.25–2 mg/L. At a concentration of 2 mg/L, it inhibited 98% of all Gram-positive bacteria tested. Its activity is largely unaffected by variations in pH, inoculum size, or the presence of human serum. Against strains of Staphylococcus aureus with reduced susceptibility to vancomycin or linezolid, **Posizolid** maintained its potency, although cross-resistance with linezolid was observed in laboratory-generated mutants.

## **Experimental Protocols**

The following protocols are generalized from the methodologies cited in the original research articles, primarily adhering to the standards set by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).



## **Antimicrobial Susceptibility Testing: Broth Microdilution**

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

#### Materials:

- · Mueller-Hinton Broth (MHB), cation-adjusted
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Posizolid (AZD2563) stock solution
- Sterile saline or broth for dilutions
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Antimicrobial Dilutions: A series of twofold dilutions of Posizolid are prepared
  in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well is
  typically 50 or 100 μL. A growth control well (no antibiotic) and a sterility control well (no
  bacteria) are included.
- Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation: The MIC is recorded as the lowest concentration of Posizolid that completely inhibits visible growth of the organism.





Click to download full resolution via product page

**Figure 2:** Workflow for MIC determination by broth microdilution.

# Pharmacokinetics and Clinical Development Preclinical Pharmacokinetics

Pharmacokinetic studies in male BALB/c mice have been reported for AZD5847, the later designation for **Posizolid**.

| Parameter                 | Value | Unit      | Conditions           | Reference |
|---------------------------|-------|-----------|----------------------|-----------|
| Clearance                 | 4.7   | mL/min/kg | 5 mg/kg oral<br>dose |           |
| Volume of<br>Distribution | 0.5   | L/kg      | 5 mg/kg oral<br>dose |           |
| Half-life                 | 1.3   | h         | 5 mg/kg oral<br>dose | _         |

**Posizolid** is a prodrug (AZD5847 DSP) that is rapidly converted to the active parent molecule (AZD5847) after oral administration, as the prodrug was undetectable in plasma 5 minutes post-administration.

### **Clinical Trials and Discontinuation**



**Posizolid** (AZD2563) underwent Phase I clinical trials, which were completed in December 2001. However, in July 2002, AstraZeneca announced the discontinuation of its development, with the reasons presumed to be related to the trial outcomes, though no specific results were publicly reported.

Later, under the designation AZD5847, a Phase II study was conducted in 60 patients with drug-susceptible tuberculosis. The study evaluated different dosing regimens (500 mg once daily, 1200 mg once daily, 500 mg twice daily, or 800 mg twice daily) for two weeks. The results showed only a modest bactericidal activity, which was less pronounced than that of linezolid.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- To cite this document: BenchChem. [Posizolid (AZD2563) original research articles].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679054#posizolid-azd2563-original-research-articles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.